2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is an organic compound with the molecular formula C10H13NO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position and a methyl group at the 2-position, making it a valuable scaffold for the development of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization, is a well-known method for synthesizing tetrahydroquinoline derivatives . Another approach involves the reduction of quinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced tetrahydroquinoline derivatives, and substituted quinoline compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: This compound shares a similar quinoline core structure but has an amine group at the 8-position.
4-Hydroxy-2-quinoline: Another related compound with a hydroxyl group at the 4-position but lacking the tetrahydro structure.
Uniqueness
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 4-position and methyl group at the 2-position contribute to its versatility in chemical reactions and its potential as a pharmacologically active molecule .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXJDQXPZIDVJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510161 |
Source
|
Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18004-75-6 |
Source
|
Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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